N-(2,4-dichlorophenyl)-3-ethoxybenzamide
Description
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-3-ethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-2-20-12-5-3-4-10(8-12)15(19)18-14-7-6-11(16)9-13(14)17/h3-9H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXSSDWLKJHJIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-3-ethoxybenzamide typically involves the reaction of 2,4-dichloroaniline with 3-ethoxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-3-ethoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenols.
Scientific Research Applications
N-(2,4-dichlorophenyl)-3-ethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-3-ethoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial or anti-inflammatory effects .
Comparison with Similar Compounds
Substituent Impact:
- Ethoxy vs. Hydroxy/Nitro Groups : The 3-ethoxy group in the target compound likely improves lipophilicity and resistance to oxidative degradation compared to the hydroxyl and nitro groups in , which may increase bioavailability in biological systems.
- Heterocyclic Additions : Thiadiazole () and thiazole () rings enhance molecular rigidity and binding affinity to target proteins, making these derivatives potent in pesticidal or antimicrobial roles.
Research Findings and Data Tables
Physicochemical Properties
Docking and Binding Affinity Predictions
While specific docking data are absent in the evidence, AutoDock Vina () could be applied to compare binding modes. For example:
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-(2,4-dichlorophenyl)-3-ethoxybenzamide, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves coupling 3-ethoxybenzoic acid derivatives with 2,4-dichloroaniline via amidation. Key steps include:
- Activation : Use coupling agents like EDCI or HOBt in anhydrous dichloromethane (DCM) under nitrogen to minimize side reactions .
- Temperature Control : Maintain 0–5°C during acid chloride formation (if starting from carboxylic acid) to prevent decomposition.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Amidation | EDCI, DCM, RT | 70–85 | 90–95 |
| Recrystallization | Ethanol/H₂O (3:1) | – | >98 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxy group at C3 of benzamide, dichlorophenyl signals at δ 7.2–7.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and isotopic patterns from chlorine atoms .
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1240 cm⁻¹ (ethoxy C-O) confirm functional groups .
Advanced Research Questions
Q. How can structural modifications of this compound improve its bioactivity in enzyme inhibition assays?
- Methodological Answer :
- Rational Design : Replace the ethoxy group with bulkier alkoxy groups (e.g., isopropoxy) to enhance steric hindrance and receptor binding .
- SAR Studies : Test analogs with nitro or acetyl substituents on the benzamide ring to evaluate electronic effects on activity .
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with target enzymes like cytochrome P450 .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Validate protocols (e.g., consistent cell lines, IC₅₀ measurement methods) to minimize variability .
- Meta-Analysis : Compare data across studies (e.g., antimicrobial vs. anticancer assays) to identify context-dependent activity .
- Control Experiments : Include positive/negative controls (e.g., known inhibitors) to confirm assay reliability .
Q. What strategies are recommended for analyzing degradation products under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), neutral (H₂O), and basic (NaOH, pH 10) conditions at 40°C for 24 hours .
- HPLC-MS Analysis : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to separate and identify hydrolyzed products (e.g., free benzoic acid derivatives) .
- Data Table :
| Condition | Major Degradation Product | Stability (%) |
|---|---|---|
| pH 2 | 3-ethoxybenzoic acid | 60 |
| pH 10 | 2,4-dichloroaniline | 45 |
Experimental Design & Data Analysis
Q. How to design a robust protocol for evaluating the compound’s pharmacokinetic properties?
- Methodological Answer :
- In Vitro Assays :
- Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification .
- Permeability : Caco-2 cell monolayer model; calculate apparent permeability (Papp) .
- In Vivo Studies : Administer via IV/oral routes in rodents; use LC-MS/MS for plasma concentration-time profiling .
Q. What statistical approaches are critical for interpreting dose-response data in cytotoxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ values .
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s test) to identify significant differences (p < 0.05) .
Structural and Mechanistic Insights
Q. How does the dichlorophenyl moiety influence the compound’s interaction with biological targets?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to map halogen bonding .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding affinity changes upon substituting chlorine with other halogens .
Q. What computational tools can predict the compound’s metabolic pathways?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
